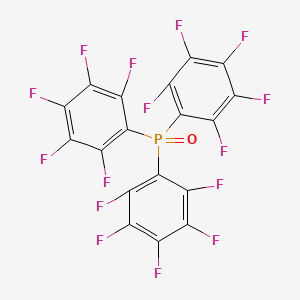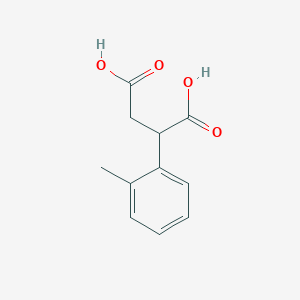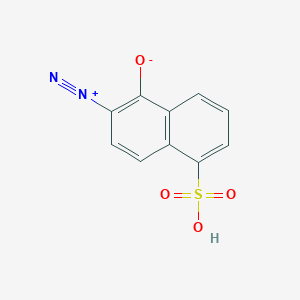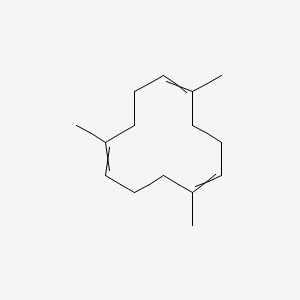![molecular formula C15H30O8 B1617558 [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate CAS No. 67762-52-1](/img/structure/B1617558.png)
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate is an organic compound with a complex structure featuring multiple hydroxyl groups and a pentanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate typically involves the esterification of pentanoic acid with a polyhydroxy alcohol derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding with biological molecules, facilitating its incorporation into metabolic pathways. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-Hydroxy-2-(hydroxymethyl)-2-(hydroxymethyl)propyl] pentanoate
- [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)butyl] pentanoate
Uniqueness
The unique structure of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate, with multiple hydroxyl groups and a pentanoate ester, provides distinct chemical properties that differentiate it from similar compounds. These properties include enhanced solubility in water and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
67762-52-1 |
|---|---|
Molekularformel |
C15H30O8 |
Molekulargewicht |
338.39 g/mol |
IUPAC-Name |
[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate |
InChI |
InChI=1S/C15H30O8/c1-2-3-4-13(21)23-12-15(8-19,9-20)11-22-10-14(5-16,6-17)7-18/h16-20H,2-12H2,1H3 |
InChI-Schlüssel |
ITJIINAVMOBHSF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
Kanonische SMILES |
CCCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
Key on ui other cas no. |
67762-52-1 |
Physikalische Beschreibung |
Liquid; OtherSolid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1617486.png)







